ethyl 2-[(1-{[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}ethyl)sulfanyl]acetate
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Overview
Description
Ethyl 2-[(1-{[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}ethyl)sulfanyl]acetate is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes an ethyl ester group, a thiadiazole ring, and a sulfanylacetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(1-{[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}ethyl)sulfanyl]acetate typically involves multiple steps. One common method includes the reaction of 5-(propan-2-yl)-1,3,4-thiadiazole-2-amine with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(1-{[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}ethyl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, where the nitrogen or sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Ethyl 2-[(1-{[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}ethyl)sulfanyl]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-[(1-{[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}ethyl)sulfanyl]acetate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The thiadiazole ring can bind to various enzymes and receptors, potentially inhibiting their activity. This interaction may lead to the modulation of biological processes, such as cell growth and metabolism.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate
- Ethyl 2-{[5-(4-fluorophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetate
- Ethyl 2-{[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]acetate
Uniqueness
Ethyl 2-[(1-{[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}ethyl)sulfanyl]acetate is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. The combination of the sulfanylacetate moiety and the thiadiazole ring makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
ethyl 2-[1-oxo-1-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)amino]propan-2-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3S2/c1-5-18-9(16)6-19-8(4)10(17)13-12-15-14-11(20-12)7(2)3/h7-8H,5-6H2,1-4H3,(H,13,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVKLENADNTXAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC(C)C(=O)NC1=NN=C(S1)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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